molecular formula C23H14Na2O6 B1662358 Sodium pamoate CAS No. 6640-22-8

Sodium pamoate

Cat. No. B1662358
CAS RN: 6640-22-8
M. Wt: 411.4 g/mol
InChI Key: YGLLICRFEVEWOZ-UHFFFAOYSA-L
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Description

Sodium pamoate, also known as Embonic acid, is a derivative of 2-Naphthoic acid. The salts and esters of pamoic acid are known as pamoates or embonates . It has a molecular weight of 432.33 .


Synthesis Analysis

Sodium pamoate can be prepared by the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde .


Chemical Reactions Analysis

In pharmacology, the salt form of pamoic acid (pamoate ion) can be used as a counterion of a drug compound to affect the dissolution rate of the drug . The presence of multiple oxygen atoms enables significant hydrogen bonding to occur. Hydrogen bonds facilitate the dissolution of compounds in water .


Physical And Chemical Properties Analysis

Sodium pamoate has a molecular weight of 432.33 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Sodium Pamoate in Pharmacology:

  • Specific Scientific Field: Pharmacology

  • Methods of Application or Experimental Procedures: In one study, Sodium pamoate was used to create a long-acting ionically paired pamoate-based suspension of Lurasidone . The size effects on in vitro dissolution and in vivo pharmacokinetic behaviors were explored .

Sodium Pamoate in Drug Formulation:

  • Specific Scientific Field: Pharmaceutical Sciences

  • Methods of Application or Experimental Procedures: In one application, pamoate salts of donepezil can be prepared by treating or mixing a donepezil salt (such as a hydrochloride salt) with a pamoate salt (such as disodium pamoate) in one or more solvents .

Sodium Pamoate in Antinociceptive Activity:

  • Specific Scientific Field: Pharmacology

  • Methods of Application or Experimental Procedures: In one study, Sodium pamoate was found to activate ERK and beta-arrestin2, which are signaling molecules involved in the regulation of GPR35 .

  • Results or Outcomes: The activation of these signaling pathways by Sodium pamoate resulted in antinociceptive activity, which is the ability to reduce sensitivity to painful stimuli .

Safety And Hazards

While specific safety and hazard information for Sodium pamoate was not found, it’s important to note that safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Sodium pamoate were not found, it’s worth noting that there is ongoing research into the use of pamoate salts in the development of long-acting injectable formulations to assure consistent and proper dosage of the drug substance and to maximize the clinical benefits through improved patient compliance .

properties

IUPAC Name

disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.2Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLLICRFEVEWOZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Na2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

130-85-8 (Parent)
Record name Sodium pamoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8064438
Record name 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, disodium salt
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Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium pamoate

CAS RN

6640-22-8, 7681-47-2
Record name Sodium pamoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid, sodium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, sodium salt (1:2)
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Record name 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, disodium salt
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Record name Disodium 4,4'-methylenebis[3-hydroxy-2-naphthoate]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, sodium salt
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Record name SODIUM PAMOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
HC Caldwell, AB Rednick, GC Scott… - Journal of …, 1970 - Wiley Online Library
Dihydrostreptomycin was formulated as its pamoate salt as part of a search for a long‐acting product. In dogs, an intramuscular injection of a cottonseed oil suspension of dihydro‐…
Number of citations: 10 onlinelibrary.wiley.com
T Higuchi, FD Pisano - Journal of Pharmaceutical Sciences, 1964 - Wiley Online Library
… The strongest of the complexing agents was sodium pamoate. Between those two lie the various compounds in an order which leads to several new observations. It can be seen, for …
Number of citations: 26 onlinelibrary.wiley.com
G Morovján, P Csokán, L Makranszki… - … of chromatography A, 1998 - Elsevier
… After the sample preparation, pyrantel was present in the sample extract as pyrantel phosphate since sodium pamoate (sodium embonate) was not retained on the SPE cartridge. …
Number of citations: 48 www.sciencedirect.com
EF Elslager, DF Worth - Journal of Medicinal Chemistry, 1967 - ACS Publications
… poured slowly with vigorous stirring at 25 into a solution of45.0 g (0.1 mole) of 4,4'-methylenebis(3liydroxy-2-naphthoic acid) disodium salt monohvdrate (sodium pamoate) in 800 ml of …
Number of citations: 4 pubs.acs.org
RS Varma, WL Nobles - Journal of Medicinal Chemistry, 1967 - ACS Publications
… poured slowly with vigorous stirring at 25 into a solution of45.0 g (0.1 mole) of 4,4'-methylenebis(3liydroxy-2-naphthoic acid) disodium salt monohvdrate (sodium pamoate) in 800 ml of …
Number of citations: 101 pubs.acs.org
HC Bounds, LA Magee… - Canadian Journal of …, 1969 - cdnsciencepub.com
… β-Alanine, valine, and alpha-ketoisovalerate could not overcome the herbicide's inhibitory effects on the Agarbacterium, but sodium pamoate produced a slight increase in growth. …
Number of citations: 2 cdnsciencepub.com
H Etezadi, A Maleki, JD Friedl… - International Journal of …, 2020 - Elsevier
The objective of the present study was the development of self-emulsifying drug delivery systems (SEDDS) for oral delivery of therapeutic proteins providing storage stability. …
Number of citations: 7 www.sciencedirect.com
RA Neal - Revista do Instituto de Medicina Tropical de São Paulo, 1972 - revistas.usp.br
The course of infection in hamsters and their response to treatment have been studied with 7 isolates from Latin-American cutaneous leishmaniasis. Treatment with anti-folie reductase …
Number of citations: 17 www.revistas.usp.br
HT Hsueh, YC Kim, I Pitha, MD Shin, CA Berlinicke… - Pharmaceutics, 2021 - mdpi.com
… Then, either PBS or different volumes of sodium pamoate dissolved in DMSO was added at the concentrations indicated (0.1, 1, 10 mg/mL) to determine whether there was any effect on …
Number of citations: 9 www.mdpi.com
SM Paquette, H Dawit, MB Hickey… - Pharmaceutical …, 2014 - Springer
… Experiments conducted with vehicle alone or with water soluble sodium pamoate at equivalent concentrations resulted in no FBR after 24 and 72 h (data not shown). …
Number of citations: 36 link.springer.com

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